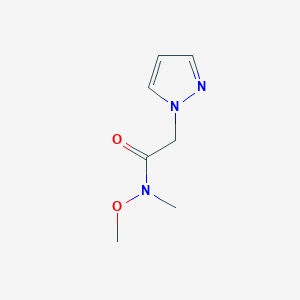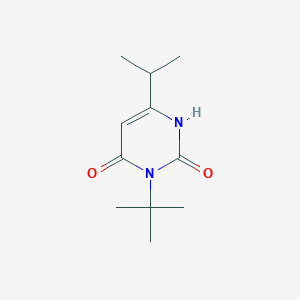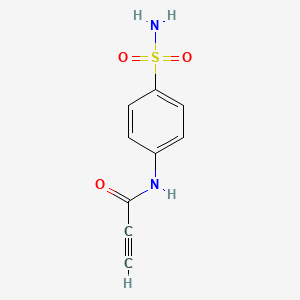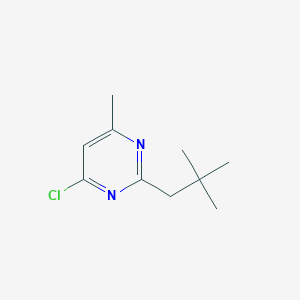
4-(Tert-butoxy)-2-acetamidobutanoic acid
Vue d'ensemble
Description
“4-(Tert-butoxy)-2-acetamidobutanoic acid” is a chemical compound with the molecular formula C8H16O3 and a molecular weight of 160.21 . It is also known by its CAS number 77161-85-4 .
Molecular Structure Analysis
The molecular structure of “4-(Tert-butoxy)-2-acetamidobutanoic acid” consists of a butanoic acid backbone with a tert-butoxy group attached to the fourth carbon . The tert-butoxy group is a tert-butyl group (a carbon atom bonded to three methyl groups) attached to an oxygen atom .Physical And Chemical Properties Analysis
The predicted boiling point of “4-(Tert-butoxy)-2-acetamidobutanoic acid” is 248.8±23.0 °C, and its predicted density is 0.991±0.06 g/cm3 . The pKa value is predicted to be 4.65±0.10 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
One study explores the reactions of chiral 2-(tert-Butyl)-2H,4H-1,3-dioxin-4-ones, showing their use in substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This research highlights the compound's role in stereochemical transformations and its potential in synthesizing complex organic molecules with high enantiomeric purity (Noda & Seebach, 1987).
Biodegradable Polymers
Another study demonstrates the production of environmentally benign CO2-based copolymers using epoxide derivatives of dihydroxybutyric acid, highlighting a sustainable approach to creating biocompatible polymers. This research showcases the use of 4-(Tert-butoxy)-2-acetamidobutanoic acid derivatives in polymer science, contributing to the development of degradable materials for medical and environmental applications (Tsai, Wang, & Darensbourg, 2016).
Photocatalytic Degradation
Research into the photocatalytic degradation of pharmaceutical agents using titanium dioxide highlights the compound's relevance in environmental science. The study examines the transformation and mineralization of pollutants, offering insights into the use of 4-(Tert-butoxy)-2-acetamidobutanoic acid derivatives in water treatment and pollution control (Sakkas et al., 2007).
Antioxidant Detection in Edible Oil
The systematic detection and determination of antioxidants in edible oil using analytical methods involve derivatives of 4-(Tert-butoxy)-2-acetamidobutanoic acid. This application underscores the compound's utility in food chemistry, particularly in ensuring food safety and quality (Nakazato et al., 1981).
Safety and Hazards
The safety data for “4-(Tert-butoxy)-2-acetamidobutanoic acid” indicates that it may pose some hazards. The GHS symbols GHS07 and GHS05 are associated with this compound, and the hazard statements include H335 (may cause respiratory irritation), H315 (causes skin irritation), and H318 (causes serious eye damage) .
Orientations Futures
Propriétés
IUPAC Name |
2-acetamido-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(12)11-8(9(13)14)5-6-15-10(2,3)4/h8H,5-6H2,1-4H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSFBIBDRWALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCOC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butoxy)-2-acetamidobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1488220.png)

![2-[(2-Chloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B1488222.png)
![Tert-butyl[(piperidin-3-yl)methyl]amine](/img/structure/B1488225.png)








